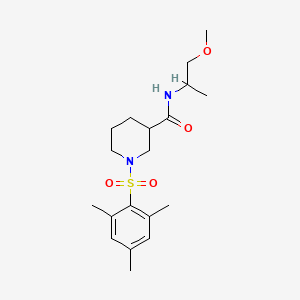
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide, also known as MSMP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. It is a piperidine derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects are of interest to researchers.
Mechanism of Action
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide is believed to inhibit DPP-IV through its ability to bind to the enzyme's active site. This binding prevents the enzyme from cleaving specific peptides, leading to an increase in their concentration in the body. This increase in peptide concentration has been shown to have beneficial effects on glucose metabolism and insulin secretion, making this compound a potential treatment for type 2 diabetes.
Biochemical and Physiological Effects
In addition to its potential as a DPP-IV inhibitor, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to decrease inflammation and oxidative stress in various in vitro and in vivo models. It has also been studied as a potential treatment for cancer due to its ability to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide in lab experiments is its specificity as a DPP-IV inhibitor. This specificity allows for more targeted research on the effects of DPP-IV inhibition on glucose metabolism and other physiological processes. However, one limitation of using this compound is its potential toxicity at higher concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Future Directions
There are several potential future directions for research on 1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide. One area of interest is its potential as a treatment for type 2 diabetes. Further studies are needed to determine its efficacy and safety in humans. Additionally, its potential as a treatment for cancer and other diseases is an area of ongoing research. Finally, the development of more specific and potent DPP-IV inhibitors based on the structure of this compound is an area of interest for medicinal chemists.
Synthesis Methods
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide has been synthesized through a specific method that involves the reaction of mesitylsulfonyl chloride with N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide. The resulting product is purified through recrystallization and characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide has been primarily used in scientific research as a potential inhibitor of a specific enzyme called dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that plays a role in the regulation of glucose metabolism, and its inhibition has been studied as a potential treatment for type 2 diabetes. This compound has shown promising results as a DPP-IV inhibitor in various in vitro and in vivo studies.
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-13-9-14(2)18(15(3)10-13)26(23,24)21-8-6-7-17(11-21)19(22)20-16(4)12-25-5/h9-10,16-17H,6-8,11-12H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJQAHRIGYSNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)NC(C)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

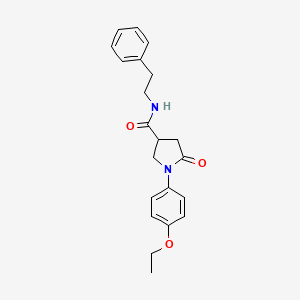
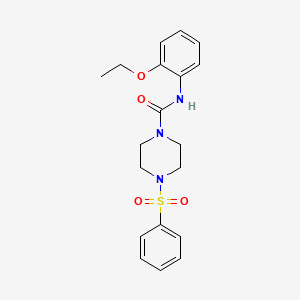
![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)
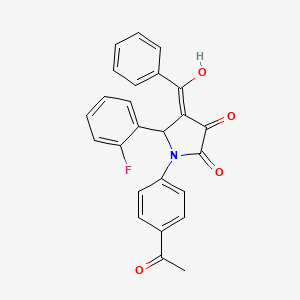
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)
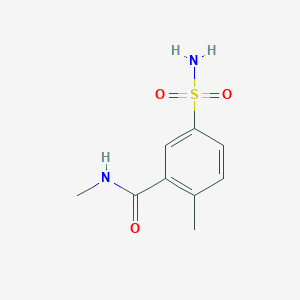
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5326350.png)
![N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5326353.png)
![3-(3-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5326359.png)

![2-(3-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5326362.png)

![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326377.png)